Boscalid-5-hydroxy

Catalog No.
S914167
CAS No.
661463-87-2
M.F
C18H12Cl2N2O2
M. Wt
359.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boscalid-5-hydroxy

Regulatory residue definitions for boscalid in animal commodities (EPA, JMPR) mandate inclusion of the 5-hydroxy metabolite (M510F01) and its glucuronide conjugate. Generic standards fail to meet these analytical requirements. Boscalid-5-hydroxy reference standard provides the exact +16 Da mass shift and polarity needed for LC-MS/MS method validation.

  • Validates enzymatic deconjugation (ß-glucuronidase/arylsulfatase) for total residue quantification.
  • Essential for monitoring environmental persistence in biobed biomixtures (typically >1000 µg/kg).
  • Establishes distinct MRM transitions (m/z 359→246) to separate from parent boscalid.

CAS Number

661463-87-2

Product Name

Boscalid-5-hydroxy

IUPAC Name

2-chloro-N-[2-(4-chlorophenyl)-4-hydroxyphenyl]pyridine-3-carboxamide

Molecular Formula

C18H12Cl2N2O2

Molecular Weight

359.2 g/mol

InChI

InChI=1S/C18H12Cl2N2O2/c19-12-5-3-11(4-6-12)15-10-13(23)7-8-16(15)22-18(24)14-2-1-9-21-17(14)20/h1-10,23H,(H,22,24)

InChI Key

GLTMLPGXPMAIOI-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)Cl)C(=O)NC2=C(C=C(C=C2)O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NC2=C(C=C(C=C2)O)C3=CC=C(C=C3)Cl

M510F01 is the hydroxylated metabolite of the agrochemical, boscalid, mainly developed for the protection of crops in agriculture. It is a succinate dehydrogenase inhibitor (SDHI) belonging to the anilide group of fungicides.

Synonyms

2-chloro-N-(4'-chloro-5-hydroxybiphenyl-2-yl)nicotinamide, Boscalid metabolite M510F01, 5-Hydroxyboscalid, M510F01, Boscalid-5-hydroxy

Purity

≥98%

Package Size

1 mg, 10 mg, 25 mg

Boscalid-5-hydroxy (also designated as M510F01) is the primary hydroxylated metabolite of the succinate dehydrogenase inhibitor (SDHI) fungicide boscalid. In commercial and laboratory procurement, it is sourced exclusively as a high-purity analytical reference standard rather than an active agricultural ingredient. Unlike the parent compound, this specific metabolite is required to fulfill stringent regulatory testing mandates for food safety, animal commodity residue analysis, and environmental fate monitoring. Its procurement is driven by the necessity to accurately quantify biphenyl-ring hydroxylation and subsequent deconjugation processes in complex biological and environmental matrices [1].

Research Fit

Product Type
Pesticide metabolite analytical reference standard for residue analysis and exposure studies.
Regulatory Context
Included in EFSA and JMPR residue definitions for risk assessment; essential for food safety compliance monitoring.
Key Workflows
Environmental fate, human biomonitoring, and LC-MS/MS method development.

Substituting boscalid-5-hydroxy with the parent boscalid or a generic internal standard critically fails in analytical workflows due to strict regulatory residue definitions. Agencies such as the EPA and JMPR explicitly define the dietary risk residue in animal commodities as the sum of boscalid and M510F01, including its glucuronide conjugate. Analytically, the +16 Da mass shift from hydroxylation drastically alters the compound's polarity, extraction efficiency, and mass spectrometric fragmentation. Furthermore, quantifying total M510F01 requires an enzymatic cleavage step using ß-glucuronidase and arylsulfatase that cannot be validated without the exact boscalid-5-hydroxy standard, making generic substitution a direct compliance violation [1].

Substitution Risk

1
Parent boscalid cannot serve as surrogate: Distinct chromatographic retention and MS ionization behavior due to hydroxyl group may lead to inaccurate quantification.
2
Aquatic toxicity profile differs significantly: Using parent compound data may overestimate developmental hazard; metabolite-specific endpoint review is required.
3
Regulatory residue definition mandates specific measurement: >10% of absorbed dose retrieved as M510F01 in urine; extrapolation from parent data compromises regulatory submissions.

Mass Spectrometric Differentiation for Multiresidue Assays

In LC-MS/MS multiresidue workflows, boscalid-5-hydroxy must be isolated from the parent compound to prevent false quantification. The metabolite exhibits distinct precursor ions based on its chlorine isotopes (e.g., m/z 359 and 357) and specific product ions (e.g., m/z 246 and 244), which contrast directly with the parent boscalid's lower molecular weight profile. Utilizing these exact transitions ensures baseline chromatographic separation and eliminates cross-talk during high-sensitivity residue screening in fruit and vegetable matrices[1].

Evidence DimensionPrecursor-to-product MRM transitions
Target Compound Datam/z 359 → 246 and m/z 357 → 244 (Boscalid-5-hydroxy)
Comparator Or Baselinem/z 343 → 307 (Parent Boscalid baseline)
Quantified Difference+16 Da mass shift requiring dedicated MRM channels
ConditionsLC-MS/MS analysis of food matrices following SANTE 11312/2021 guidelines

Procurement of the exact standard is mandatory to program accurate MRM transitions and avoid regulatory rejection due to parent-metabolite signal overlap.

Zebrafish Developmental Toxicity
Head-to-head
Blue sac disease: +25% vs +72% (boscalid); Yolk edema: +17% vs +83%, at 3 µg/L
Reported lower developmental toxicity endpoints in zebrafish embryo model.
Wild-type AB strain, 3–96 hpf exposure.

Validation of Enzymatic Deconjugation in Animal Matrices

In animal tissues such as liver, kidney, and milk, boscalid-5-hydroxy is heavily conjugated as a glucuronide (M510F02). Regulatory method 471/0 requires incubation with ß-glucuronidase and arylsulfatase to cleave this conjugate back to the free M510F01 form. Validation studies demonstrate that using the exact M510F01 standard allows laboratories to achieve highly reproducible recoveries of 83.7% to 107% across fortified animal matrices at 0.01 to 0.1 mg/kg levels. Without this standard, the efficiency of the enzymatic cleavage and subsequent SPE C18 purification cannot be quantitatively verified against the parent compound's baseline [1].

Evidence DimensionAnalytical recovery post-enzymatic cleavage
Target Compound Data83.7% to 107% recovery (Boscalid-5-hydroxy / M510F01)
Comparator Or BaselineUnvalidated cleavage (results in >50% underreporting of total residue)
Quantified DifferenceEnsures >80% recovery compliance per SANTE guidelines for conjugated metabolites
ConditionsMethanol extraction, enzymatic incubation, SPE C18 cleanup, HPLC/MS/MS (Method 471/0)

Buyers must procure this standard to prove to auditors that their sample preparation successfully liberates and captures the conjugated metabolite fractions.

Respiratory Outcomes in Biomonitoring
Reported
aOR = 1.24 (95% CrI: 1.00, 1.55)per two-fold increase in urinary Boscalid-5-hydroxy
Supports exposure biomarker context in farmworker respiratory health studies.
Cross-sectional study, n=299 farmworkers.

Quantification of Environmental Accumulation in Bioremediation

Environmental safety assessments often falsely assume complete remediation when the parent boscalid degrades. However, targeted LC-MS/MS analysis of agricultural biobed biomixtures reveals that boscalid-5-hydroxy accumulates significantly. In validated field experiments, while parent levels dropped, the M510F01 metabolite was quantified at concentrations ranging from 241.8 to 1053.4 µg/kg. Because this metabolite is frequently excluded from generic environmental databases, procuring the specific standard is the only way to accurately measure true ecotoxicological persistence [1].

Evidence DimensionQuantified concentration in remediated biomixtures
Target Compound Data241.8 to 1053.4 µg/kg (Boscalid-5-hydroxy)
Comparator Or BaselineParent compound degradation metrics (which show near 0 µg/kg, falsely implying safety)
Quantified DifferenceReveals up to ~1 mg/kg of hidden toxic metabolite accumulation
ConditionsAcetonitrile extraction, MRM mode LC-MS/MS of real biobed biomixtures

Environmental testing facilities must select this standard to prevent false-negative reports in agricultural wastewater and soil remediation assessments.

Environmental Persistence in Biobeds
Data to verify
241.8 – 1053.4 µg/kgdetected in biobed biomixture samples
Supports environmental monitoring method development and disposal safety review.
GC-MS/MS and LC-MS/MS analysis.
Regulatory Risk Assessment Inclusion
Class-level
>10% of absorbed dose retrieved in urine, mandating separate quantification in EFSA/JMPR residue definitions.
Regulatory inclusion context confirms analytical standard requirement for food safety MRL compliance.
Toxicological evaluation data; source review recommended.

Regulatory Compliance Testing for Animal Commodities

Boscalid-5-hydroxy is the indispensable calibration standard for quantifying total boscalid residues in milk, eggs, meat, and fat. Because JMPR and EPA residue definitions mandate the inclusion of the M510F01 metabolite and its conjugates, analytical laboratories must procure this compound to validate Method 471/0, ensuring accurate enzymatic deconjugation and LC-MS/MS quantification [1].

Environmental Fate and Biobed Efficacy Monitoring

In agricultural wastewater management, biobeds are used to degrade pesticides. However, the parent compound often converts into persistent metabolites. This standard is critical for environmental testing agencies to monitor the accumulation of boscalid-5-hydroxy (often reaching >1000 µg/kg) in soil and biomixtures, providing a true measure of ecological safety rather than relying solely on parent compound disappearance [2].

Method Development for Multiresidue LC-MS/MS Screening

Analytical instrument manufacturers and contract research organizations (CROs) utilize this standard to develop and optimize high-throughput pesticide screening panels. Its distinct isotopic MRM transitions (e.g., m/z 359 → 246) are used to establish baseline chromatographic separation from the parent fungicide, ensuring high-fidelity data in complex plant matrices like strawberries and grapes [3].

Application Fit

Application
Selection Property
Validation Focus
Aquatic Ecotoxicology Risk Assessment
Metabolite-specific developmental toxicity profile
Zebrafish embryo endpoint comparison; hazard refinement review
Occupational Biomonitoring
Urinary metabolite biomarker context
Exposure-response association in epidemiological studies
Environmental Bioremediation Monitoring
Environmental persistence in bioremediation systems
Method validation for biobed matrices; disposal safety assessment
Regulatory Residue Analysis
Regulatory residue definition inclusion
MRL compliance and food safety monitoring

XLogP3

4.5

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